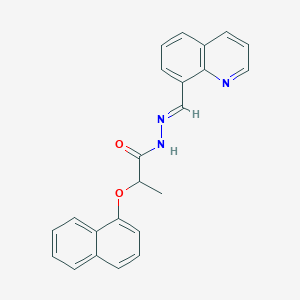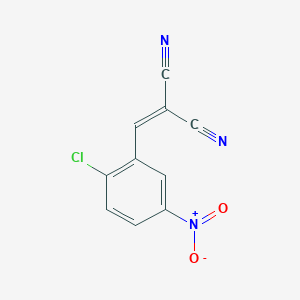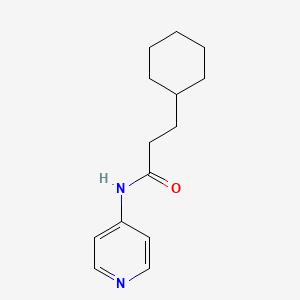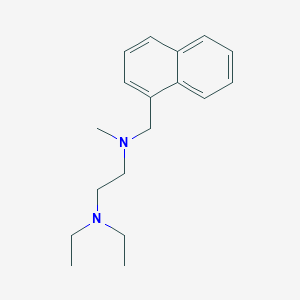
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide, also known as NQPA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in the growth and survival of cancer cells. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is its potential use in cancer research. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, there are also some limitations to using 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide. One area of interest is the development of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide derivatives that are more potent and selective in their anti-cancer activity. Another area of research is the investigation of the potential use of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide and its potential side effects in humans.
Conclusion:
In conclusion, 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is a chemical compound that has gained attention in scientific research due to its potential use in various applications, particularly in cancer research. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown promising results in preclinical studies. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide involves the reaction of 2-(1-naphthyloxy)acetic acid with 8-hydroxyquinoline-2-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in a solid form.
Applications De Recherche Scientifique
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been studied for its potential use in various scientific research applications. One of the most significant applications of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16(28-21-13-5-8-17-7-2-3-12-20(17)21)23(27)26-25-15-19-10-4-9-18-11-6-14-24-22(18)19/h2-16H,1H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNXGHJPOXLNM-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)



